CARM1-IN-6

Target Engagement Selectivity Epigenetics

CARM1 inhibitor selection demands scaffold-level scrutiny-shared nominal targets mask divergent cellular activity. CARM1-IN-6 (iCARM1, CAS 1269199-96-3) is a validated, cell-permeable CARM1/PRMT4 inhibitor (IC50 12.3 μM, Kd 0.67 μM) with proven in vitro/in vivo efficacy in ER+ and TNBC models. • Restores tamoxifen sensitivity in resistant models; suppresses ERα-driven oncogenic transcription. • In vivo-active: suppresses tumor growth; activates anti-tumor Type I IFN/ISG signature. • Synergizes with etoposide, tamoxifen, and fulvestrant. Supplied with analytical QC; multiple pack sizes.

Molecular Formula C23H29N5O
Molecular Weight 391.5 g/mol
Cat. No. B15135964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCARM1-IN-6
Molecular FormulaC23H29N5O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NC=C2C3=COC=C3)N4CCN(CC4)CCN(C)C
InChIInChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3
InChIKeyVMPLYSNCOLJRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CARM1-IN-6 Procurement and Selection Guide


CARM1-IN-6 (also referred to as iCARM1 or ZINC65534584) is a small-molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) [1]. CARM1 is an epigenetic enzyme implicated in oncogenic gene transcription, and its inhibition is a promising therapeutic strategy for various cancers, including breast cancer [1]. CARM1-IN-6 has been characterized as having a potent and selective inhibitory profile against CARM1, with demonstrable in vitro and in vivo efficacy [1]. It is commercially available for research use from several vendors, with CAS number 1269199-96-3 . The compound exhibits a molecular weight of 391.51 g/mol .

Target Pathway CARM1 methyltransferase activity and histone methylation studies
Reported Selectivity Preferential inhibition of CARM1-mediated H3R17me2a/H3R26me2a over other PRMTs
Model Compatibility Cell-based assays and in vivo breast cancer model-response studies

CARM1-IN-6 Substitution Risks


Despite a shared target, CARM1 inhibitors are not interchangeable. Their distinct chemical scaffolds dictate vastly different binding modes, selectivity profiles, and in vivo activities [1]. For instance, while SGC2085 is a potent CARM1 inhibitor in vitro (IC50 = 50 nM), it lacks cellular activity due to poor permeability [2]. Conversely, the chemical probe TP-064 has excellent potency (Kd ~ 7 nM) and selectivity but may exhibit phospholipidosis at higher concentrations [3]. The choice of inhibitor must therefore be guided by the specific experimental context, as substituting CARM1-IN-6 with a different compound can lead to false-negative results due to inactivity in a cellular or in vivo model or introduce off-target effects that confound data interpretation [4]. This underscores the need for a detailed, evidence-based comparison for informed procurement decisions.

Chemical scaffold divergence

Distinct inhibitor scaffolds can alter CARM1 binding modes and isoform selectivity, making direct activity substitution unreliable.

Compound-specific cellular properties

Factors like cell permeability or off-target profiles differ widely among CARM1 inhibitors (e.g., SGC2085, TP-064), potentially limiting cellular or in vivo model transfer.

CARM1-IN-6 Comparative Evidence


Target Engagement and Selectivity

CARM1-IN-6 (iCARM1) exhibits superior specificity for CARM1-mediated histone methylation (H3R17me2a and H3R26me2a) in biochemical assays compared to the established inhibitors EZM2302 and TP-064. Under identical experimental conditions, less specificity was observed for both EZM2302 and TP-064 [1]. Furthermore, iCARM1 showed better activity toward CARM1, with an IC50 of 12.3 µM, which was superior to the IC50 values for EZM2302 and TP-064 measured in the same assay [1].

Target Engagement & Selectivity
Head-to-head
IC50 = 12.3 µM; reported higher specificity for CARM1-mediated H3R17me2a/H3R26me2a vs EZM2302 and TP-064
Supports specific target engagement interpretation in biochemical pathway studies.
Parallel assay data; confirm conditions for lab-to-lab transfer.
Target Engagement Selectivity Epigenetics

Cellular Potency in ER+ Breast Cancer Models

In a panel of ERα-positive breast cancer cell lines, CARM1-IN-6 (iCARM1) consistently demonstrated a lower half-maximal effective concentration (EC50) for growth inhibition compared to the alternative CARM1 inhibitor, EZM2302 [1]. For example, in MCF7 cells, the EC50 of iCARM1 was 1.797 µM, whereas the EC50 for EZM2302 was higher, indicating a stronger anti-proliferative effect from iCARM1 [1].

Cellular Potency (ER+ Models)
Head-to-head
MCF7 EC50 = 1.80 µM; T47D EC50 = 4.74 µM; BT474 EC50 = 2.13 µM (lower than EZM2302)
Supports cell-model endpoint comparison in ERα-positive breast cancer research.
EC50 values are assay- and model-dependent.
Cellular Potency Breast Cancer ER+

In Vivo Antitumor Activity in TNBC Models

In a triple-negative breast cancer (TNBC) mouse xenograft model (MDA-MB-231 cells), treatment with CARM1-IN-6 (iCARM1) led to a remarkable inhibition of tumor growth compared to the vehicle control group [1]. Notably, the in vitro cytotoxicity of iCARM1 in various TNBC cell lines was generally lower (i.e., more potent) than that observed for EZM2302 [1]. This superior in vitro potency translated to significant in vivo antitumor activity in multiple mouse models, including both xenograft and allograft models [1].

In Vivo Tumor Model Response
Cross-study comparable
Reported tumor growth suppression in MDA-MB-231 xenograft and 4T-1 allograft models; in vitro TNBC cell EC50 lower than EZM2302
Provides in vivo model-response context for aggressive breast cancer pathway studies.
Model-specific endpoints; review translational context.
In Vivo Efficacy TNBC Xenograft

Endocrine Therapy Synergy and Resistance Reversal

CARM1-IN-6 (iCARM1) has been shown to synergize with endocrine therapy drugs like tamoxifen and fulvestrant. In MCF7 cells, co-treatment with iCARM1 and tamoxifen resulted in a superior inhibitory effect on cell growth compared to either agent alone [1]. Importantly, iCARM1 was also able to restore sensitivity to tamoxifen in a tamoxifen-resistant MCF7 cell line (MCF7-TamR) [1]. In vivo, the combination of iCARM1 and tamoxifen displayed more dramatic antitumor effects in a MCF7 xenograft model than either monotherapy [1].

Endocrine Therapy Combination
Head-to-head
Co-treatment with tamoxifen or fulvestrant showed greater growth inhibition than monotherapies; restored tamoxifen response in MCF7-TamR model
May support research on combination strategies and endocrine resistance mechanisms.
Resistance model context; verify synergy in chosen cell background.
Combination Therapy Endocrine Resistance Tamoxifen

CARM1 Binding Affinity

Surface Plasmon Resonance (SPR) analysis using a Biacore assay was employed to determine the binding affinity of CARM1-IN-6 (iCARM1) to the CARM1 protein. The results revealed a dissociation constant (Kd) value of 6.785 × 10⁻⁷ M, which is equivalent to 0.6785 µM [1]. This binding affinity is consistent across multiple vendor datasheets and was confirmed by an independent thermal shift assay (TSA), which further validated the direct binding interaction between iCARM1 and CARM1 [1].

Binding Affinity (SPR)
Supporting evidence
Kd = 0.679 µM (678.5 nM) by SPR, confirmed by TSA
Quantitative target engagement data supports PK/PD modeling and assay validation.
Consistent across vendor sources.
Binding Affinity SPR Biophysics

CARM1-IN-6 Research Applications


CARM1 Gene Regulation in ER+ Breast Cancer

This is the primary application area for CARM1-IN-6. Its well-characterized and selective inhibition of estrogen/ERα-target gene transcription, as established in Section 3, makes it an ideal tool for dissecting the role of CARM1 in estrogen signaling and endocrine resistance [1]. Researchers can use this compound to model the effects of CARM1 inhibition on gene expression programs (e.g., CCND1, c-Myc, TFF1) and cell proliferation in ER+ cell lines (e.g., MCF7, T47D) [1].

Overcoming Tamoxifen Resistance

As demonstrated by the evidence in Section 3, CARM1-IN-6 uniquely restores sensitivity to tamoxifen in resistant cell models [1]. This makes it a highly specific tool for studying the mechanisms underlying acquired endocrine resistance and for validating combination therapy approaches with standard-of-care agents like tamoxifen or fulvestrant. The synergistic effect observed both in vitro and in vivo provides a strong rationale for its use in these studies [1].

CARM1 Target Validation in TNBC

CARM1-IN-6 demonstrates potent and consistent in vitro and in vivo efficacy against multiple TNBC models, including MDA-MB-231, MDA-MB-468, and HCC1806 cells [1]. Its ability to significantly suppress tumor growth in both xenograft and allograft mouse models, while also activating an anti-tumor immune response (Type I IFN and ISG signature), positions it as a leading tool compound for pre-clinical validation of CARM1 as a target in this aggressive and difficult-to-treat cancer subtype [1].

Combination Regimens with Chemotherapy

Beyond endocrine therapy, CARM1-IN-6 has shown synergistic effects when combined with the chemotherapeutic agent etoposide, leading to improved suppression of breast tumor growth [1]. This established synergy supports its use as a critical reagent in pre-clinical studies aimed at developing novel drug combinations that could enhance the efficacy of existing chemotherapies, a line of investigation supported directly by the quantitative evidence presented in Section 3 [1].

Application
Selection Property
Validation Focus
ER+ Breast Cancer Gene Regulation Studies
Selective CARM1-mediated transcription inhibition
Estrogen/ERα-target gene expression programs (e.g., CCND1, TFF1)
Endocrine Resistance Mechanism Research
Restored tamoxifen sensitivity in resistant cell models
Acquired endocrine resistance pathways and combination therapy models
CARM1 Pathway Validation in TNBC Models
Reported in vivo tumor suppression in TNBC models
Tumor growth endpoints and immune response signatures (Type I IFN, ISG)
Chemotherapy Combination Research
Reported synergy with etoposide in breast tumor models
Chemotherapy efficacy enhancement and combination regimen modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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